3-(Chloromethyl)benzophenone

Photochemistry Radical generation Laser flash photolysis

3-(Chloromethyl)benzophenone (m-chloromethylbenzophenone, CAS 79128-88-4) is a haloalkyl-substituted benzophenone derivative with the molecular formula C₁₄H₁₁ClO and a molecular weight of 230.69 g·mol⁻¹. The compound consists of a benzophenone core bearing a reactive chloromethyl (-CH₂Cl) group at the meta (3-) position of one phenyl ring, placing it within the class of benzophenone-based synthetic intermediates and photolabile building blocks.

Molecular Formula C14H11ClO
Molecular Weight 230.69 g/mol
CAS No. 79128-88-4
Cat. No. B13762313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)benzophenone
CAS79128-88-4
Molecular FormulaC14H11ClO
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CCl
InChIInChI=1S/C14H11ClO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H,10H2
InChIKeyRKKKOHVIEUYSGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)benzophenone (CAS 79128-88-4): Chemical Class, Core Characteristics, and Procurement Context


3-(Chloromethyl)benzophenone (m-chloromethylbenzophenone, CAS 79128-88-4) is a haloalkyl-substituted benzophenone derivative with the molecular formula C₁₄H₁₁ClO and a molecular weight of 230.69 g·mol⁻¹ . The compound consists of a benzophenone core bearing a reactive chloromethyl (-CH₂Cl) group at the meta (3-) position of one phenyl ring, placing it within the class of benzophenone-based synthetic intermediates and photolabile building blocks [1]. Its dual functionality—a photoreactive carbonyl coupled with a nucleophile-accessible chloromethyl handle—underpins its utility in photoinitiator systems and multi-step organic synthesis, where the meta-substitution pattern confers photophysical properties distinct from its para and ortho isomers [1].

Why Generic Chloromethylbenzophenone Substitution Is Inadequate: The Meta-Position Imperative for 3-(Chloromethyl)benzophenone (CAS 79128-88-4)


Chloromethylbenzophenone isomers (ortho, meta, para) share the same molecular formula and mass, yet their photochemical reactivity and steric accessibility diverge substantially due to the position of the chloromethyl substituent on the benzophenone scaffold. The meta isomer (3-(chloromethyl)benzophenone) exhibits a unique restriction of photoinduced C–Cl ω-bond cleavage exclusively to the singlet excited S₁(n,π*) state, whereas the para isomer undergoes cleavage from the triplet state [1]. This singlet-only pathway eliminates triplet-sensitized decomposition routes, making the meta compound preferable for applications requiring strict photocleavage selectivity [1]. Unsubstituted benzophenone, lacking the chloromethyl group entirely, cannot participate in nucleophilic substitution or serve as a covalent attachment point, disqualifying it for intermediate-based workflows [2]. Simple generic procurement by CAS number alone, without verifying substitution position, risks selecting an isomer with incompatible triplet reactivity or steric profile for the intended photochemical or synthetic step.

Quantitative Comparator Evidence for 3-(Chloromethyl)benzophenone (CAS 79128-88-4): Five Differentiation Dimensions vs. Closest Analogs


Photochemical Reactive State Restriction: Singlet-Only C–Cl Bond Cleavage in m-CMBP vs. Dual-State Reactivity of m-BMBP

Under 308 nm laser photolysis at 295 K, 3-(chloromethyl)benzophenone (m-CMBP) undergoes ω-bond cleavage exclusively from the lowest excited singlet state S₁(n,π*), yielding the m-benzoylbenzyl radical (m-BBR). In contrast, the bromo analog 3-(bromomethyl)benzophenone (m-BMBP) cleaves the C–Br bond from both the S₁ state and, upon triplet sensitization with acetone, the T₁(n,π*) state [1]. No C–Cl bond cleavage was detected in the triplet state of m-CMBP in the Ac–m-CMBP sensitization system, whereas triplet m-BMBP produced m-BBR with measurable efficiency [1]. Quantum yields for radical formation were determined for both compounds at 295 K [1].

Photochemistry Radical generation Laser flash photolysis ω-Bond dissociation

Triplet-State Reactivity Inversion: Meta vs. Para Chloromethylbenzophenone in Photoinduced ω-Cleavage

The photochemical ω-bond dissociation pathway is inverted between the meta and para isomers: 3-(chloromethyl)benzophenone (m-CMBP) cleaves C–Cl only in the S₁ state, with no triplet reactivity observed [1]; in contrast, 4-(chloromethyl)benzophenone (p-CMBP) undergoes C–Cl bond dissociation in the T₁ state, with the quantum yield for radical formation (Φ_BBR) matching the triplet cleavage efficiency (α_BBR) [2]. Additionally, upon direct excitation, p-CMBP yields a detectable CIDEP (Chemically Induced Dynamic Electron Polarization) signal from the benzoylbenzyl radical, whereas m-CMBP produces no CIDEP signal, indicating fundamentally different radical pair generation dynamics [1][2].

Photochemistry Substituent position effect Triplet vs. singlet reactivity Photoinitiator design

Physical Form Differentiation: 3-(Chloromethyl)benzophenone as a Liquid/Low-Melting Solid vs. Crystalline 4-(Chloromethyl)benzophenone

4-(Chloromethyl)benzophenone (CAS 42728-62-1) is a crystalline solid with a reported melting point of 52 °C (some sources report 94–96 °C, possibly depending on polymorph or purity) and a boiling point of 366.2 °C at 760 mmHg . In contrast, 3-(chloromethyl)benzophenone (CAS 79128-88-4) is typically encountered as a liquid or low-melting solid; commercial suppliers do not specify a defined melting point, and the compound is handled as a neat liquid at ambient temperature . This physical form difference arises from the meta-substitution pattern disrupting crystal packing relative to the more symmetric para isomer . Boiling point and density data for the 3-isomer are not widely reported in authoritative databases, requiring lot-specific Certificate of Analysis documentation from vendors .

Physical properties Handling and formulation Procurement specification

Patent Landscape and Photoinitiator Coverage: Meta-Isomer Niche vs. Para- and Bis-Chloromethyl Dominance

Analysis of foundational photoinitiator patents reveals that 4-chloromethylbenzophenone and 3,4-bis(chloromethyl)benzophenone are explicitly claimed as photoinitiators for photopolymerizable compositions, with photocalorimetric evaluation of their polymerization efficiency reported at 2 wt% loading in neopentyl glycol diacrylate [1]. The 3-(chloromethyl)benzophenone isomer is notably absent from the explicit claims of US 4,080,382 and US 4,043,887, despite the generic haloalkyl benzophenone scope encompassing the meta substitution pattern [1][2]. This suggests that the meta isomer occupies a distinct IP space, potentially offering freedom-to-operate advantages or, conversely, reflecting historically lower perceived commercial value in mainstream photoinitiator applications [3].

Photoinitiator patent analysis Photopolymerization Intellectual property landscape

Computational Physicochemical Parity: Nearly Identical LogP and PSA Between 3- and 4-Chloromethylbenzophenone Precludes Polarity-Based Selection

Both 3-(chloromethyl)benzophenone and 4-(chloromethyl)benzophenone display computationally identical polar surface area (PSA = 17.07 Ų) and partition coefficient (LogP = 3.6564) [1]. The LogD at pH 5.5 and 7.4 for the para isomer is 4.02 [1]. This parity confirms that differences in chromatographic retention, solvent partitioning, or passive membrane permeability between the two isomers are negligible; any observed performance difference in biological or polymeric systems arises from the position-dependent electronic and steric effects on reactivity rather than from bulk physicochemical partitioning behavior.

Physicochemical properties LogP Polar surface area Drug-likeness parameters

Steric Environment and Nucleophilic Substitution Kinetics: Meta vs. Ortho/ Para Chloromethylbenzophenone

The meta-chloromethyl group in 3-(chloromethyl)benzophenone is expected to exhibit intermediate reactivity in Sₙ2 nucleophilic displacement relative to the ortho and para isomers. The ortho isomer (2-(chloromethyl)benzophenone) experiences significant steric hindrance from the adjacent carbonyl-bearing phenyl ring, which retards nucleophilic approach [1]. The para isomer (4-(chloromethyl)benzophenone), being furthest from the benzoyl group, experiences minimal steric encumbrance and is generally the most reactive toward Sₙ2 displacement . The meta isomer occupies an intermediate steric environment: the chloromethyl group is one meta C–C bond removed from the carbonyl attachment, providing moderate steric shielding without the severe hindrance of the ortho position [1]. Quantitative rate constant comparisons for Sₙ2 reactions among the three isomers with specific nucleophiles are not available in the open literature, requiring prospective kinetic studies for procurement decisions where substitution rate is critical.

Nucleophilic substitution Steric hindrance Synthetic intermediate Reaction kinetics

Procurement-Driven Application Scenarios for 3-(Chloromethyl)benzophenone (CAS 79128-88-4): Where Meta-Specific Differentiation Creates Decisive Value


Singlet-State-Selective Photocleavable Protecting Groups and Photoaffinity Labels

The exclusive S₁(n,π*) C–Cl cleavage pathway of 3-(chloromethyl)benzophenone, with no detectable triplet contribution, makes it a candidate scaffold for photocleavable protecting groups requiring clean, single-pathway radical generation. Unlike the bromo analog m-BMBP—which cleaves from both S₁ and T₁ states—or the para isomer p-CMBP—which cleaves predominantly from T₁—the meta-chloro compound's singlet-only dissociation eliminates the possibility of triplet-sensitized background cleavage in biological or polymeric matrices where endogenous triplet sensitizers (e.g., dissolved oxygen, aromatic amino acids) may be present [1]. This property is directly supported by the laser flash photolysis characterization showing zero C–Cl triplet cleavage efficiency in the Ac–m-CMBP sensitization system [1]. Researchers designing photoaffinity labeling probes or light-triggered drug delivery systems should select the meta-chloro isomer when singlet-state specificity is required.

Meta-Isomer-Exclusive Photoinitiator Formulations for UV-Curable Resins

The differential triplet reactivity between meta and para chloromethylbenzophenones creates a basis for isomer-selective photoinitiator systems. 3-(Chloromethyl)benzophenone requires direct UV excitation for radical generation and cannot be activated via triplet–triplet energy transfer from common sensitizers such as acetone or thioxanthone derivatives [1]. This property can be exploited in dual-initiator formulations where the meta isomer is activated by one wavelength or initiation mode while a second initiator (e.g., the para isomer or a bis-chloromethyl derivative) is activated by a complementary mechanism, enabling orthogonal curing for multi-material 3D printing or patterned photopolymerization [2]. While the para isomer and bis(chloromethyl) compounds dominate existing patent claims [2], the meta isomer represents a distinct intellectual property space for novel photoinitiator compositions.

Liquid-Phase Intermediate for Continuous-Flow and Automated Synthesis Platforms

The liquid physical state of 3-(chloromethyl)benzophenone at ambient temperature [1] provides a practical procurement advantage over the crystalline para isomer (mp 52 °C) for automated synthesis and continuous-flow chemistry workflows. Liquid reagents eliminate the need for pre-weighing, dissolution, and solvent degassing steps, enabling direct metering into microfluidic reactors or automated synthesis modules. The chloromethyl handle serves as a universal electrophilic anchor for nucleophilic diversification (amine alkylation, thioether formation, phosphonium salt generation), while the benzophenone carbonyl provides a secondary spectroscopic handle for reaction monitoring via UV–vis absorption at ~250–260 nm. The meta position offers intermediate steric accessibility—faster substitution than the ortho isomer while providing greater steric control than the para isomer—making it suitable for sequential derivatization where controlled mono-functionalization is needed [2].

Computationally Matched Comparator for Position-Effect SAR Studies

The near-identical computed physicochemical properties (LogP = 3.6564; PSA = 17.07 Ų) between 3- and 4-chloromethylbenzophenone [1][2] render these isomers ideal matched-pair comparators for structure–activity relationship (SAR) studies investigating the effect of substitution position on biological target engagement, polymer compatibility, or material properties. Since partitioning, passive permeability, and non-specific binding are expected to be indistinguishable between the two isomers, any differential activity observed in cellular assays, enzyme inhibition panels, or polymer compatibility tests can be attributed directly to position-dependent electronic effects (resonance, inductive) or steric factors rather than to solubility or membrane permeation differences. Researchers should procure both isomers from a single supplier to ensure matched purity specifications and minimize batch-to-batch variability in comparative studies.

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